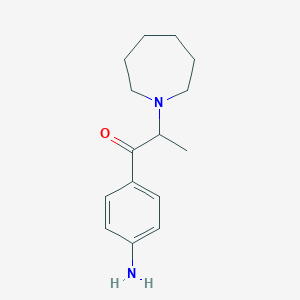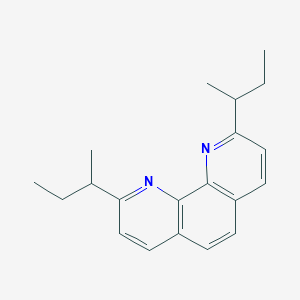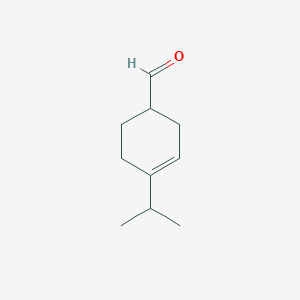
L-2-Aminooxy-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-Aminooxy-3-phenylpropanoic acid: is a potent inhibitor of the enzyme L-phenylalanine ammonia-lyase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-2-Aminooxy-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with hydroxylamine under specific conditions to introduce the aminooxy group . The reaction typically requires a controlled pH and temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: L-2-Aminooxy-3-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
L-2-Aminooxy-3-phenylpropanoic acid exerts its effects by inhibiting the enzyme L-phenylalanine ammonia-lyase . This inhibition disrupts the phenylpropanoid pathway, which is crucial for various metabolic processes . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate .
Comparaison Avec Des Composés Similaires
L-Phenylalanine: A precursor in the synthesis of L-2-Aminooxy-3-phenylpropanoic acid.
L-3-Phenyllactic acid: Another compound with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its potent inhibitory effect on L-phenylalanine ammonia-lyase, making it a valuable tool in biochemical research . Its ability to modulate specific metabolic pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(2S)-2-aminooxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
BRKLOAHUJZWUQQ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)ON |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)ON |
Synonymes |
alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


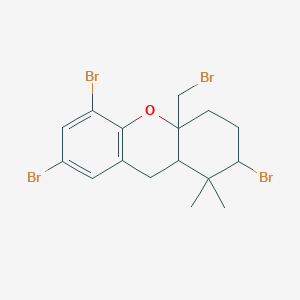
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)




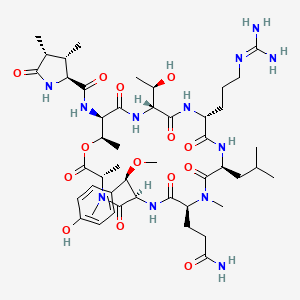
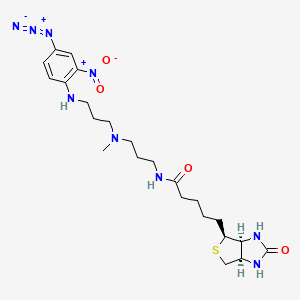
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)

